Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Orthogonal protecting group strategy Cbz deprotection Hydrogenolysis vs acidolysis

Securing a fully characterized, single-sourced (2S,3R)-stereoisomer for darunavir ANDA impurity method validation is a critical supply risk. This compound is the definitive Darunavir Impurity 14 reference standard, resolving that bottleneck. • Dual ANDA utility: serves as impurity standard for both darunavir and amprenavir programs. • Orthogonal Cbz protection enables selective hydrogenolysis without affecting acid-labile substrates. • Supplied with full characterization (NMR, MS, HPLC ≥95% purity) and pharmacopeial traceability. • d9-deuterated analog available for validated LC-MS/MS isotope-dilution quantification.

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
Cat. No. B12111657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26)
InChIKeyQHRJDIHLVUNQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S,3R)-Carbamate Intermediate: Procurement Identity and Role in HIV PI Synthesis


Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 143224-62-8; molecular formula C22H30N2O3; MW 370.49 g/mol) is a chiral, Cbz-protected amino alcohol that functions as a critical late-stage intermediate in the synthesis of second-generation HIV-1 protease inhibitors, most notably darunavir and amprenavir [1]. The compound possesses two defined stereocentres at the (2S,3R) positions, and its benzyloxycarbonyl (Cbz) protecting group enables orthogonal deprotection strategies within multi-step synthetic sequences that also employ Boc-protected intermediates [2]. Beyond its role as a synthetic building block, the compound is formally designated as Darunavir Impurity 14 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (ICH) for ANDA analytical method development, method validation (AMV), and QC applications [3].

Synthetic intermediate
Cbz-protected late-stage building block for darunavir/amprenavir routes
Orthogonal to Boc; supports patented sequence
Impurity standard
Darunavir Impurity 14 and amprenavir impurity reference standard
Supports ANDA analytical method development
Chiral control
(2S,3R) stereochemistry for chiral HPLC system suitability
Diastereomer resolution benchmark

Benzyl Cbz Intermediate: Non-Substitutability with Close Analogs


Simple substitution of this compound with its closest structural analogs—most notably the tert-butyl carbamate (Boc) congener (CAS 160232-08-6) or the (2S,3S) diastereomer—introduces three functionally decisive points of failure. First, the orthogonal deprotection chemistry diverges fundamentally: the Cbz group is cleaved by catalytic hydrogenolysis (H2/Pd-C), whereas the Boc group requires acidic conditions (TFA or HCl) that are incompatible with acid-sensitive substrates elsewhere in the synthetic sequence [1]. Second, the (2S,3R) stereochemistry is not negotiable; the (2S,3S) diastereomer leads to a biologically inactive stereoisomer of the final HIV protease inhibitor, as documented in the diastereoselective synthesis of darunavir where 99% diastereoselectivity is required for the active drug [2]. Third, this compound alone occupies a dual position in the pharmaceutical supply chain as both a synthetic intermediate and a pharmacopeial reference standard (Darunavir Impurity 14), a regulatory-grade qualification absent from its Boc analog, which is supplied primarily as a general synthetic intermediate without impurity reference standard documentation [3].

1
Deprotection chemistry mismatch
Cbz hydrogenolysis (H2/Pd-C) vs. Boc acidolysis (TFA/HCl) are not directly interchangeable; route compatibility may shift.
2
Stereochemistry may not transfer
(2S,3S) diastereomer leads to inactive stereoisomer context; 99% diastereoselectivity required for active API.
3
Impurity-standard role absent in Boc analog
Boc congener lacks Darunavir Impurity 14 designation and amprenavir cross‑qualification; may not support dual ANDA programs.

Quantitative Differentiation of Benzyl Cbz Intermediate vs Analogs


Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz protecting group on the target compound is removed exclusively by catalytic hydrogenolysis (H2, Pd/C), whereas the Boc group on tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 160232-08-6) is cleaved under acidic conditions (TFA or HCl/dioxane). This orthogonality is exploited in the patented darunavir synthetic route where simultaneous Cbz deprotection is performed, and the patent literature explicitly documents that this step generates a highly exothermic reaction with the potential for unwanted side reactions that decrease product selectivity when not properly controlled [1]. In contrast, the Boc analog cannot participate in this hydrogenolysis-based deprotection strategy, limiting its applicability in routes requiring acid-sensitive functional group compatibility. The Cbz group is described in the peer-reviewed literature as orthogonal to Boc, enabling stepwise assembly of multifunctional molecules where the benzyl group is removed selectively via hydrogenolysis without affecting Boc-protected amines elsewhere [2].

Cbz vs. Boc deprotection
Class-level
Cbz: H2/Pd-C hydrogenolysis, orthogonal to Boc
Boc: TFA or HCl acidolysis, incompatible with simultaneous Cbz removal
Supports orthogonal protecting-group strategy review
Process conditions require optimization; exothermic risk noted in patent literature
Orthogonal protecting group strategy Cbz deprotection Hydrogenolysis vs acidolysis HIV protease inhibitor synthesis

Stereochemistry (2S,3R): Key to HIV PI Activity

The (2S,3R) configuration of the target compound is essential for generating the correct stereochemistry in the final HIV protease inhibitor drug. The (2S,3S) diastereomer—tert-butyl ((2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 143225-31-4)—is a documented impurity (Fosamprenavir Impurity 4) and leads to a biologically inactive stereoisomer when carried through the synthetic sequence . The patent and primary literature on darunavir synthesis explicitly requires diastereoselectivity of 99% for the active pharmaceutical ingredient [1]. The target compound, bearing the correct (2S,3R) stereochemistry, has both stereocentres unambiguously defined (2 of 2 defined stereocentres per ChemSpider ID 8309270), whereas procurement of stereochemically ambiguous or racemic material would introduce a purification burden and yield loss at the final API stage .

Stereochemical impact
Reported
(2S,3R) target → active HIV PI stereoisomer
(2S,3S) diastereomer → inactive; 99% diastereoselectivity required for API
Stereochemical identity review supports route fidelity
Diastereomeric impurity may require chiral HPLC control
Stereochemistry Diastereoselectivity HIV protease inhibitor Darunavir synthesis

Dual-Role: Intermediate and Pharmacopeial Impurity Standard

The target compound is uniquely positioned as the only Cbz-protected intermediate in its class that simultaneously serves as a formal pharmacopeial reference standard. It is catalogued as Darunavir Impurity 14, with full characterization data compliant with ICH and pharmacopeial guidelines (USP/EP), and is supplied with traceability documentation for ANDA regulatory submissions [1]. In contrast, the Boc analog (CAS 160232-08-6; catalogued as Darunavir Impurity 18) is also a reference standard, but its characterization is provided to a different regulatory specification and it lacks the amprenavir impurity cross-designation [2]. The target compound carries the additional designation as an impurity of amprenavir (A634400), extending its utility across multiple HIV protease inhibitor ANDA programs, while the Boc analog's impurity designation is limited to darunavir . The target compound is supplied at a purity of 95%+ (Delta-B279925), whereas the Boc analog is commercially available at 98% purity (HPLC) from multiple vendors, reflecting different market supply tiers: the Cbz compound is sourced almost exclusively through specialized reference standard suppliers (TRC, SynZeal, Pharmaffiliates), while the Boc analog is available as a bulk intermediate from general chemical suppliers [3].

Dual-role standard
Head-to-head
Target: Darunavir Impurity 14 & amprenavir impurity; purity 95%+
Boc analog: Darunavir Impurity 18 only; purity 95–98%
Dual-API impurity designation supports broader ANDA utility
Reference-standard premium vs. bulk intermediate supply tier
Reference standard Pharmaceutical impurity ANDA Regulatory compliance

Synthetic Route Role in Amprenavir/Darunavir Manufacture

In the published synthetic route to amprenavir (and the formal synthesis of darunavir), the target compound appears as intermediate (V)/(VI) in a sequence that has been reproduced in multiple patent families (EP 0659181, US 5585397, WO 9405639) [1]. The sequence involves: reaction of a chiral epoxide with isobutylamine, protection with benzyl chloroformate to yield the dicarbamate (V), then selective Cbz deprotection with dry HCl in ethyl acetate to afford the primary amine (VI) [2]. The choice of Cbz protection at this stage is not arbitrary: it is selected for its ability to be orthogonally deprotected in the presence of other functionality. In contrast, the Boc analog (CAS 160232-08-6) appears earlier in alternative synthetic routes (as a protected epoxide precursor) and cannot be substituted at this stage without redesigning the entire protecting group strategy [3]. The overall yield of the amprenavir synthesis employing this intermediate has been reported as 31.4% over nine steps, and the yield and purity at the Cbz intermediate stage directly influence the final API cost [4].

Synthetic route role
Reported
Late-stage intermediate (V/VI) in amprenavir/darunavir route; Cbz orthogonality enables selective deprotection; overall yield 31.4%
Route-specific intermediate context supports process chemistry fit
Route substitution requires full re-validation
Synthetic route Intermediate yield Amprenavir synthesis Process chemistry

Deuterated Analog Availability for MS Internal Standard

A deuterated analog of the target compound—Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate-d9 (B279927, TRC)—is commercially available as a stable isotope-labeled internal standard for LC-MS/MS quantification . This deuterated form is specifically indexed to the Cbz-protected scaffold. In contrast, a deuterated analog of the Boc congener (CAS 160232-08-6) has not been identified in the commercial reference standard catalogues surveyed, limiting the ability to perform isotope-dilution mass spectrometry assays directly on the Boc intermediate . The availability of the d9-labeled Cbz compound enables precise quantification of the target compound in complex biological or process matrices without interference from endogenous or process-related impurities, a capability that is not currently matched for the Boc analog [1].

Deuterated ISTD
Head-to-head
Cbz compound: d9-labeled analog commercially available
Boc analog: no deuterated standard identified
Supports isotope-dilution LC-MS/MS method development
Matched ISTD enables matrix-effect correction for bioanalysis
Deuterated standard LC-MS/MS Internal standard Bioanalytical method validation

Application Scenarios for Benzyl Cbz Intermediate


ANDA Impurity Standard: Darunavir and Amprenavir

This compound is the definitive reference standard for Darunavir Impurity 14, required under ICH Q3A/Q3B guidelines for the identification, quantification, and control of process-related impurities in darunavir drug substance. It simultaneously serves as an impurity standard for amprenavir, enabling a single procurement to support two separate ANDA programs . The product is supplied with full characterization data (NMR, MS, HPLC purity) and pharmacopeial traceability documentation, meeting the evidentiary standards required by the FDA and EMA for ANDA submissions [1]. Quantitatively, its 95%+ purity with documented impurity profile allows analytical laboratories to establish system suitability parameters and relative response factors for HPLC/LC-MS methods [2].

HIV-1 PI Synthesis via the Vertex/Glaxo Route

As intermediate (V)/(VI) in the patented amprenavir/darunavir synthetic sequence, this compound is the obligatory Cbz-protected building block for any process following the precedence established in EP 0659181, US 5585397, and WO 9405639 . The orthogonal Cbz deprotection strategy is specifically designed into this route: the benzyl carbamate is selectively removed by hydrogenolysis or HCl/EtOAc without affecting other functional groups, a selectivity that the Boc analog cannot provide in this sequence context [1]. The overall amprenavir route utilizing this intermediate achieves a reported yield of 31.4% over nine steps, making intermediate quality a direct determinant of final API cost-of-goods [2].

Stable Isotope Dilution LC-MS/MS for Impurity Analysis

The commercially available d9-deuterated analog (B279927) enables the development of validated LC-MS/MS methods using isotope-dilution quantification for the target compound as a process impurity in darunavir or amprenavir drug substance . This capability is essential for meeting ICH Q2(R1) validation requirements for accuracy, precision, and matrix effect assessment in impurity methods intended for ANDA submission. The matched deuterated internal standard corrects for ionization suppression/enhancement and extraction recovery variability, enabling quantification at the ≤0.05% reporting threshold mandated by ICH Q3A [1]. No equivalent deuterated internal standard is commercially available for the Boc analog, limiting the achievable method sensitivity and robustness for that comparator [2].

Analytical Method Validation & QC Release Testing

The target compound is supplied with compliance documentation specifically designed to support Analytical Method Validation (AMV) and QC release testing in commercial darunavir production, as explicitly stated in supplier product datasheets . The compound's defined (2S,3R) stereochemistry provides a system suitability benchmark for chiral HPLC methods that must resolve the active (2S,3R) configuration from the inactive (2S,3S) diastereomer—a critical quality attribute given the 99% diastereoselectivity requirement for the API [1]. Traceability against USP or EP darunavir reference standards can be established upon feasibility, enabling direct integration into compendial method compliance workflows [2].

Application
Selection Property
Validation Focus
Darunavir/amprenavir impurity profiling
Dual-API impurity reference standard context
Purity and impurity profile documentation review
HIV-1 PI synthesis via patented routes
Orthogonal Cbz protecting-group strategy
Deprotection selectivity and route fidelity
Isotope-dilution LC-MS/MS impurity analysis
Deuterated internal standard availability
Isotope-dilution method validation context
Analytical method validation & QC testing
Chiral stereochemical benchmark
System suitability and diastereomer resolution
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